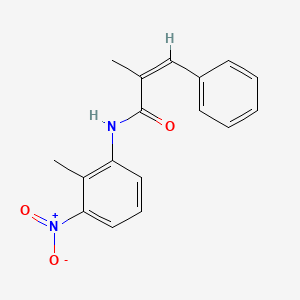
(2Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide
Vue d'ensemble
Description
(2Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenylprop-2-enamide moiety, and methyl substitutions
Applications De Recherche Scientifique
(2Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-nitroaniline and cinnamaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-methyl-3-nitroaniline and cinnamaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mécanisme D'action
The mechanism of action of (2Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide: A geometric isomer with different spatial arrangement.
N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide: Lacks the methyl substitution at the 2-position.
2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide: Lacks the (2Z) configuration.
Uniqueness
(2Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific (2Z) configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its isomers or analogs.
Propriétés
IUPAC Name |
(Z)-2-methyl-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(11-14-7-4-3-5-8-14)17(20)18-15-9-6-10-16(13(15)2)19(21)22/h3-11H,1-2H3,(H,18,20)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNJXNUBBVRAOM-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C(=C\C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4049910.png)
![3-{1-[2,4-bis(allyloxy)benzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B4049920.png)
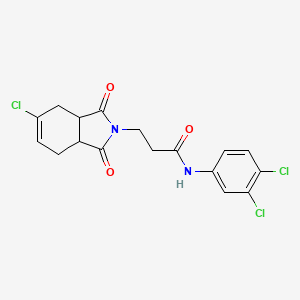
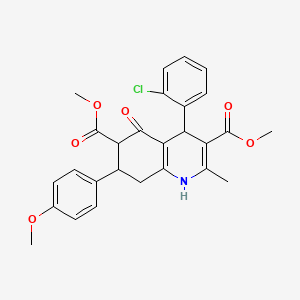
![ethyl (3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4049934.png)
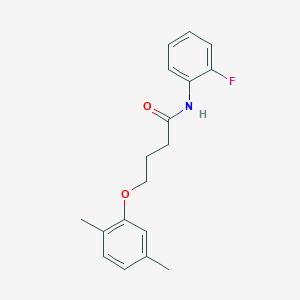
![3-[({[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid](/img/structure/B4049942.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4049960.png)
![ETHYL 4-{3-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B4049968.png)
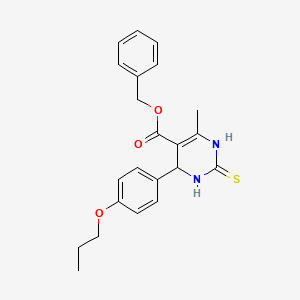
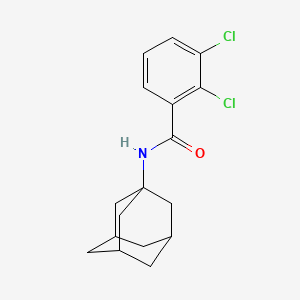
![2-{[2-amino-6-(2-ethoxyphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4050002.png)
![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide](/img/structure/B4050008.png)
![2-{2-chloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4050016.png)
